Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate
CAS No.: 679425-85-5
Cat. No.: VC5367606
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 679425-85-5 |
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Molecular Formula | C13H13NO3S |
Molecular Weight | 263.31 |
IUPAC Name | methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate |
Standard InChI | InChI=1S/C13H13NO3S/c1-16-9-5-3-4-8(6-9)10-7-18-12(11(10)14)13(15)17-2/h3-7H,14H2,1-2H3 |
Standard InChI Key | RWWVKKQZLDZAJC-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=CSC(=C2N)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the thiophene carboxylate family, featuring a sulfur-containing five-membered aromatic ring. The core structure is substituted at the 3-position with an amino group (-NH2) and at the 4-position with a 3-methoxyphenyl group (-C6H4-OCH3). The 2-position is esterified with a methyl group (-COOCH3). This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .
Table 1: Comparative Structural Properties of Thiophene Carboxylates
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions 3/4) |
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Methyl 3-amino-4-methylthiophene-2-carboxylate | C₇H₉NO₂S | 171.22 | -NH2 / -CH3 |
Methyl 3-amino-4-phenylthiophene-2-carboxylate | C₁₂H₁₁NO₂S | 233.29 | -NH2 / -C6H5 |
Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate | C₁₂H₁₀FNO₂S | 251.28 | -NH2 / -C6H4-F |
Target Compound | C₁₃H₁₃NO₃S | 271.31 | -NH2 / -C6H4-OCH3 |
The methoxy group’s electron-donating nature enhances aromatic ring stability and may increase solubility in polar solvents compared to non-oxygenated analogs .
Physicochemical Characteristics
While experimental data for the target compound remains unpublished, extrapolation from analogous structures suggests:
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Melting Point: ~69–85°C (based on phenyl and fluorophenyl derivatives) .
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Boiling Point: Estimated >380°C under atmospheric pressure, consistent with high molecular weight thiophenes .
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Solubility: Moderate solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited aqueous solubility due to the hydrophobic methoxyphenyl group .
Synthesis and Optimization
General Synthetic Strategy
Thiophene carboxylates are typically synthesized via cyclization reactions or functionalization of preformed thiophene rings. For methyl 3-amino-4-arylthiophene-2-carboxylates, a two-step approach is commonly employed:
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Formation of the Thiophene Core:
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Starting materials such as 3-oxotetrahydrothiophene derivatives undergo cyclocondensation with hydroxylamine hydrochloride in the presence of Lewis acids (e.g., FeCl3) and dehydrating agents (e.g., cyanuric chloride) .
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Example: Reaction of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester with hydroxylamine hydrochloride at 70–90°C yields the corresponding aminothiophene .
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Aryl Group Introduction:
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Suzuki-Miyaura coupling or direct electrophilic substitution can introduce aryl groups at the 4-position. For methoxyphenyl derivatives, palladium-catalyzed cross-coupling with 3-methoxyphenylboronic acid is a plausible route.
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Table 2: Representative Reaction Conditions for Analog Synthesis
Industrial-Scale Considerations
Key challenges in large-scale production include:
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Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product .
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Cost Efficiency: Replacement of cyanuric chloride with cheaper dehydrating agents without compromising yield .
Challenges and Future Directions
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Synthetic Optimization: Development of one-pot methodologies to reduce purification steps.
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Biological Screening: In vivo efficacy and toxicity studies to validate computational predictions.
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to identify pharmacophores.
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